molecular formula C9H15ClN2O2S B2861921 N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride CAS No. 2138157-05-6

N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride

Cat. No. B2861921
CAS RN: 2138157-05-6
M. Wt: 250.74
InChI Key: ZWIUPNGELQLHCT-UHFFFAOYSA-N
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Description

“N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 238428-26-7 . It has a molecular weight of 236.72 . The compound is typically stored at room temperature and is available in powder form . The IUPAC name for this compound is N-[3-(aminomethyl)phenyl]methanesulfonamide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O2S.ClH/c1-13(11,12)10-8-4-2-3-7(5-8)6-9;/h2-5,10H,6,9H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 236.72 .

Scientific Research Applications

Buffer Interactions and Solubilities

Research by Taha and Lee (2010) investigated buffer interactions, focusing on the solubilities and transfer free energies of various buffers from water to aqueous ethanol solutions. This study is pertinent because it delves into the behaviors of compounds structurally related to N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride in mixed solvent systems, providing insights into solubility and molecular interaction mechanisms that are crucial for designing drug formulation and delivery systems (Taha & Lee, 2010).

Synthetic Routes and Chemical Transformations

The work of van Westrenen and Sherry (1992) described the sulfomethylation of various macrocycles, highlighting a methodological approach that could be applicable to modifying N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride for specific research applications. Such chemical transformations are essential for creating derivatives with potential therapeutic value or for specific biochemical studies (van Westrenen & Sherry, 1992).

Antioxidant and Anti-Influenza Activity

A study by Khoma et al. (2019) synthesized and characterized derivatives of aminomethanesulfonic acids, including their antioxidant and anti-influenza activities. This research is particularly relevant as it demonstrates the potential biomedical applications of sulfonamide derivatives in treating viral infections and their role in oxidative stress modulation (Khoma et al., 2019).

Drug Metabolism and Biocatalysis

Zmijewski et al. (2006) explored the use of biocatalysis for drug metabolism studies, specifically the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This research underscores the importance of understanding the metabolic pathways of sulfonamide derivatives for their development into safe and effective drugs (Zmijewski et al., 2006).

Development of Nanofiltration Membranes

Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes, utilizing sulfonated aromatic diamine monomers. This research illustrates the application of sulfonamide derivatives in environmental engineering, particularly for the treatment of dye solutions, showcasing their utility in creating materials with enhanced water flux and dye rejection capabilities (Liu et al., 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S.ClH/c1-11(14(2,12)13)9-5-3-4-8(6-9)7-10;/h3-6H,7,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIUPNGELQLHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)CN)S(=O)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Aminomethyl)phenyl)-N-methylmethanesulfonamide hydrochloride

CAS RN

2138157-05-6
Record name N-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride
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